

synthesis of 5-Bromo-3-methylpyridin-2-amine from 2-amino-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-amine

Cat. No.: B022881

[Get Quote](#)

Application Note: Synthesis of 5-Bromo-3-methylpyridin-2-amine

Reference: AN-2025-01

Introduction

5-Bromo-3-methylpyridin-2-amine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.^{[1][2]} Its structure, featuring a pyridine ring with amino, bromo, and methyl functional groups, allows for diverse chemical modifications, making it a valuable building block in drug discovery and materials science.^{[3][4]} This application note provides a detailed protocol for the synthesis of **5-Bromo-3-methylpyridin-2-amine** from the readily available starting material, 2-amino-3-methylpyridine. The described method is a direct bromination reaction that offers a high yield of the desired product.

Reaction Scheme

Figure 1: General reaction scheme for the bromination of 2-amino-3-methylpyridine to yield **5-Bromo-3-methylpyridin-2-amine**.

Experimental Overview

The synthesis involves the direct bromination of 2-amino-3-methylpyridine using elemental bromine in a suitable organic solvent. The reaction is performed at a reduced temperature to

control the reactivity of the bromine and to minimize the formation of side products. A subsequent work-up procedure involving a basic wash is used to neutralize the hydrobromic acid formed during the reaction and to isolate the final product.

Materials and Methods

Reagents and Solvents

- 2-amino-3-methylpyridine ($\geq 98\%$)
- Bromine ($\geq 99.5\%$)
- Dichloromethane (CH_2Cl_2 , anhydrous, $\geq 99.8\%$)
- 2N Sodium hydroxide solution (NaOH)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Saturated aqueous sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO_4 , anhydrous)

Equipment

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Experimental Protocol

A detailed protocol for the synthesis of **5-Bromo-3-methylpyridin-2-amine** is provided below.

[5]

- Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 32.44 g (0.30 mol) of 2-amino-3-methylpyridine in 1000 mL of anhydrous dichloromethane.
- Bromination: Cool the solution to 0-2 °C using an ice bath. Slowly add 15.4 mL (0.30 mol) of bromine dropwise to the stirred solution over a period of 1 hour, maintaining the temperature between 0 and 2 °C.
- Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture, a yellowish suspension, to warm to room temperature. Continue stirring for an additional 3 hours and 40 minutes.
- Work-up and Isolation:
 - Neutralize the reaction mixture by adding 145 mL of 2N sodium hydroxide solution to achieve a pH of 9.
 - Quench any remaining bromine by adding a mixture of 100 mL of saturated aqueous sodium bicarbonate and 10 mL of saturated aqueous sodium thiosulfate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Results

The described protocol provides a high yield of **5-Bromo-3-methylpyridin-2-amine** as a brown solid. The crude product can often be used in subsequent reactions without further purification.

Table 1: Summary of Quantitative Data

Parameter	Value	Reference
Starting Material	2-amino-3-methylpyridine	[5]
Moles of Starting Material	0.30 mol	[5]
Brominating Agent	Bromine	[5]
Moles of Brominating Agent	0.30 mol	[5]
Solvent	Dichloromethane	[5]
Solvent Volume	1000 mL	[5]
Reaction Temperature	0-2 °C initially, then room temp.	[5]
Reaction Time	4 hours 40 minutes	[5]
Product	5-Bromo-3-methylpyridin-2-amine	[5]
Product Appearance	Brown solid	[5]
Yield	102% (crude)	[5]

Note: A yield greater than 100% suggests the presence of residual solvent or impurities in the crude product.

Characterization Data for 5-Bromo-3-methylpyridin-2-amine

- Molecular Formula: C₆H₇BrN₂[1]
- Molecular Weight: 187.04 g/mol [6]
- Appearance: Off-white to pale yellow or brown crystalline powder[1]
- Melting Point: 88-95 °C[7]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-3-methylpyridin-2-amine**.

Safety Precautions

- This experiment should be carried out in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- The reaction is exothermic. Proper temperature control is crucial.

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding method for the synthesis of **5-Bromo-3-methylpyridin-2-amine**. This intermediate is crucial for the development of new chemical entities in the pharmaceutical and agrochemical industries. The straightforward procedure and common laboratory reagents make this synthesis accessible to a wide range of researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2-Amino-5-bromo-3-methylpyridine|Cas 3430-21-5 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbino.com]
- 5. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [synthesis of 5-Bromo-3-methylpyridin-2-amine from 2-amino-3-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022881#synthesis-of-5-bromo-3-methylpyridin-2-amine-from-2-amino-3-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com